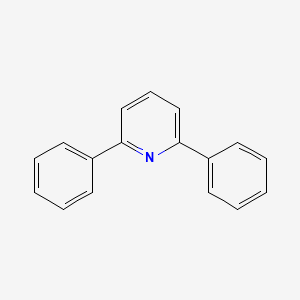

2,6-Diphenylpyridine

説明

Structure

3D Structure

特性

IUPAC Name |

2,6-diphenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUOHDQXFNPPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022209 | |

| Record name | 2,6-Diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2,6-Diphenylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671815 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.00000132 [mmHg] | |

| Record name | 2,6-Diphenylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3558-69-8 | |

| Record name | 2,6-Diphenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3558-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diphenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003558698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3558-69-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diphenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIPHENYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI75V15Y1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Diphenylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diphenylpyridine is a substituted pyridine derivative that is gaining significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its rigid, planar structure and the presence of two phenyl groups make it a versatile building block for the development of novel compounds with diverse applications. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its current and potential applications in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These values have been compiled from various sources and represent a consensus of the available data.

| Property | Value | References |

| Molecular Formula | C₁₇H₁₃N | [1][2] |

| Molecular Weight | 231.29 g/mol | [1][3] |

| Appearance | White to cream crystalline powder | [1][2] |

| Melting Point | 73-87 °C | [2][3][4][5] |

| Boiling Point | 396-398 °C (decomposition) | [4] |

| 210 °C at 3 mmHg | [4][5] | |

| Density | 1.1 ± 0.1 g/cm³ | [3][4] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and dimethylformamide. | [4][5] |

| pKa | 3.83 ± 0.10 (Predicted) | [4][5] |

| Refractive Index | 1.606 | [3][4] |

| Flash Point | 166.4 ± 12.0 °C | [3][4] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 500 MHz): δ 8.03 (d, J = 8.1 Hz, 4H), 7.63-7.59 (m, 1H), 7.52 (d, J = 7.9 Hz, 2H), 7.36 (t, J = 7.6 Hz, 4H), 7.29 (t, J = 7.3 Hz, 2H).[6]

-

¹³C NMR (CDCl₃, 126 MHz): δ 155.7, 138.4, 136.4, 127.9, 127.6, 125.9, 117.5.[6]

Experimental Protocols

Synthesis of this compound

While various synthetic routes exist, a common laboratory-scale synthesis involves a condensation reaction. Below is a generalized protocol.

Materials:

-

Benzaldehyde

-

Acetophenone

-

Ammonium acetate

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid

-

Sodium hydroxide

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

A mixture of benzaldehyde, acetophenone, and ammonium acetate in a suitable solvent like ethanol is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water.

-

The precipitate is filtered, washed with water, and then dried.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization: The identity and purity of the synthesized this compound can be confirmed by:

-

Melting point determination: Comparison with the literature value.

-

NMR spectroscopy (¹H and ¹³C): To confirm the chemical structure.[6][7]

-

Mass spectrometry: To determine the molecular weight.[1]

Applications in Research and Drug Development

This compound and its derivatives are of significant interest in drug discovery and materials science due to their unique structural and electronic properties.[4]

Drug Development

The pyridine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs.[8][9] The addition of phenyl groups at the 2 and 6 positions provides a template for the design of molecules with specific biological activities.

-

Kinase Inhibitors: Derivatives of diphenylpyridine have been investigated as potential kinase inhibitors, which are a crucial class of drugs in cancer therapy.[10]

-

GPR54 Antagonists: Acylamino-diphenylpyridine derivatives have been synthesized and shown to be potent antagonists of GPR54, a receptor implicated in sex-hormone dependent diseases like prostate cancer.[11]

-

Anticancer and Antimicrobial Agents: While research on this compound itself is ongoing, related structures like 2,6-diphenyl-piperidines have shown promising anticancer and antimicrobial activities.[12][13]

The general workflow for the initial stages of drug discovery involving a scaffold like this compound is illustrated below.

Materials Science

The rigid and aromatic nature of this compound makes it a valuable component in the design of organic electronic materials.[4] It can be incorporated into polymers and small molecules for applications in:

-

Organic Light-Emitting Diodes (OLEDs)

-

Organic Photovoltaics (OPVs)

-

Sensors

Safety Information

This compound is harmful if swallowed and causes skin and eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area.[4]

Conclusion

This compound is a compound with significant potential in both medicinal chemistry and materials science. Its well-defined chemical and physical properties, coupled with its synthetic accessibility, make it an attractive scaffold for further investigation. The development of novel derivatives based on the this compound core is a promising avenue for the discovery of new therapeutic agents and advanced materials. This guide provides a foundational understanding for researchers and professionals looking to explore the diverse applications of this versatile molecule.

References

- 1. This compound | C17H13N | CID 72920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. biosynce.com [biosynce.com]

- 5. This compound CAS#: 3558-69-8 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. This compound(3558-69-8) 1H NMR spectrum [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,6-Diphenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2,6-diphenylpyridine. The document details experimental findings from single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside theoretical insights from computational chemistry. Detailed experimental protocols for the key analytical techniques are also provided.

Molecular Structure and Conformation

This compound is an aromatic organic compound featuring a central pyridine ring substituted with two phenyl groups at the 2 and 6 positions. The steric hindrance between the hydrogen atoms on the phenyl rings and the pyridine ring prevents the molecule from adopting a planar conformation. The phenyl rings are twisted out of the plane of the pyridine ring, resulting in a non-planar molecular geometry. This twisted conformation is a key determinant of its chemical and physical properties, including its packing in the solid state and its interactions in solution.

Solid-State Conformation by X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive insight into the solid-state conformation of this compound. The key structural parameters, as determined from crystallographic studies, are summarized in the table below. In the solid state, the molecule crystallizes in an orthorhombic system, and the dihedral angles between the pyridine ring and the two phenyl rings are approximately 29.68° and 26.58°.[1][2]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 16.1368 Å, b = 12.5371 Å, c = 6.2969 Å |

| Dihedral Angle (Py-Ph1) | 29.68° |

| Dihedral Angle (Py-Ph2) | 26.58° |

Data from Rocha, M. A., et al. (2007). Acta Crystallographica Section E, E63, o4833.[1][2]

Conformation in Solution by NMR Spectroscopy

In solution, the phenyl rings of this compound are expected to undergo rapid rotation at room temperature. The chemical shifts observed in the 1H NMR spectrum are consistent with a structure where the phenyl and pyridine rings are not coplanar. The protons on the pyridine ring and the phenyl rings show distinct signals in the aromatic region of the spectrum.

| Proton | Chemical Shift (ppm) |

| Pyridine-H4 | ~7.79 |

| Pyridine-H3,5 | ~7.68 |

| Phenyl-H | ~8.15, 7.50, 7.43 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.[3]

Theoretical Conformation and Rotational Barrier

Computational studies on closely related molecules, such as 2-phenylpyridine, provide insights into the conformational energetics of this compound. Density Functional Theory (DFT) calculations on 2-phenylpyridine suggest a gas-phase equilibrium dihedral angle of approximately 21°.[4] The rotational energy barrier for the phenyl group is calculated to be around 1 kcal/mol, indicating that at room temperature, the phenyl rings are in constant motion.[5]

| Parameter | Value (for 2-phenylpyridine) |

| Calculated Dihedral Angle | ~21° |

| Rotational Energy Barrier | ~1 kcal/mol |

Data for 2-phenylpyridine is used as a reasonable approximation for this compound.[4][5]

Experimental Protocols

Synthesis of this compound via Suzuki Coupling

This protocol is adapted from the synthesis described by Rocha, M. A., et al. (2007).[1]

Materials:

-

2,6-Dibromopyridine

-

Phenylboronic acid

-

Palladium(II) acetate (catalyst)

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Acetone

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2,6-dibromopyridine (1.0 eq) and phenylboronic acid (2.2 eq) in N,N-dimethylformamide.

-

Add an aqueous solution of potassium carbonate (4.0 eq).

-

Add palladium(II) acetate (0.01 eq) to the mixture.

-

Reflux the reaction mixture for 5 hours at 100 °C.

-

After cooling to room temperature, extract the product with a 5:1 mixture of ethyl acetate and acetone.

-

Combine the organic layers and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from hot ethanol to obtain pure this compound as colorless crystals.

Single-Crystal X-ray Diffraction

Crystal Growth:

-

Slowly cool a saturated solution of this compound in hot ethanol. Colorless, block-shaped crystals suitable for X-ray diffraction should form over several hours to days.

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (e.g., at 120 K) to minimize thermal vibrations.

-

Use a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

Structure Solution and Refinement:

-

Integrate the raw diffraction data to obtain a list of reflection intensities.

-

Solve the crystal structure using direct methods to obtain an initial model of the molecule.

-

Refine the model against the experimental data using full-matrix least-squares methods. This involves adjusting atomic positions, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl3) in an NMR tube.

1H NMR Spectroscopy:

-

Acquire the 1H NMR spectrum on a 400 MHz or 500 MHz NMR spectrometer.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the aromatic region (approximately 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

13C NMR Spectroscopy:

-

Acquire the 13C NMR spectrum on the same spectrometer.

-

Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon atom.

-

Set the spectral width to cover the aromatic carbon region (approximately 100-160 ppm).

-

A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.

Workflow for Structural and Conformational Analysis

The following diagram illustrates the logical workflow for the comprehensive structural and conformational analysis of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

References

2,6-Diphenylpyridine: A Technical Guide for Scientific Professionals

IUPAC Name: 2,6-diphenylpyridine[1][2] CAS Number: 3558-69-8[1]

This technical guide provides an in-depth overview of this compound, a heterocyclic aromatic organic compound. The information presented is tailored for researchers, scientists, and professionals in the field of drug development, encompassing its chemical and physical properties, synthesis protocols, and applications, with a focus on its relevance in medicinal chemistry.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[2] It is generally insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide.[3] The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₃N | [1] |

| Molecular Weight | 231.29 g/mol | [1][4] |

| Melting Point | 73-77 °C | [3][4] |

| Boiling Point | 210 °C at 3 mmHg | [3][4] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 166.4 ± 12.0 °C | [3] |

| XLogP3 | 4.8 | [1] |

Applications in Research and Drug Development

This compound serves as a versatile intermediate and building block in various scientific domains.[3] In the pharmaceutical industry, its scaffold is of significant interest for the synthesis of novel therapeutic agents.[3] Derivatives of diphenylpyridine have been investigated for their potential anticancer properties.[5][6]

Furthermore, its unique electronic structure makes it suitable for applications in materials science, particularly in the development of organic luminescent materials and optoelectronic devices.[3]

Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several established organometallic cross-coupling reactions. The Suzuki coupling reaction is a widely employed method for the formation of carbon-carbon bonds. A general protocol for the synthesis of a 2,6-diarylpyridine via a Suzuki coupling is outlined below.

Key Experiment: Suzuki Cross-Coupling for the Synthesis of 2,6-Diarylpyridines

This protocol provides a general guideline for the palladium-catalyzed Suzuki coupling of a dihalopyridine with a phenylboronic acid.

Materials:

-

2,6-Dihalopyridine (e.g., 2,6-dichloropyridine or 2,6-dibromopyridine)

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate or cesium carbonate)

-

Solvent system (e.g., a mixture of toluene and ethanol, or dioxane and water)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the 2,6-dihalopyridine, phenylboronic acid (typically 2.2-2.5 equivalents), palladium catalyst, and base.

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas and maintain it under a positive pressure.

-

Heating: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. The mixture is then typically diluted with an organic solvent and washed with water or brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the this compound derivative.

Mechanism of Action and Signaling Pathways

Certain derivatives of diphenylpyridine have demonstrated significant potential as anticancer agents by targeting microtubule dynamics.[6] These compounds can inhibit the polymerization of tubulin, a crucial protein for the formation of microtubules.[6] Disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[6][7]

The proposed signaling pathway for the anticancer activity of these diphenylpyridine derivatives is illustrated below.

References

- 1. This compound | C17H13N | CID 72920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. biosynce.com [biosynce.com]

- 4. This compound CAS#: 3558-69-8 [chemicalbook.com]

- 5. Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

The Ascendant Therapeutic Potential of 2,6-Diphenylpyridine Analogues: A Technical Guide to Their Biological Activity

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals investigating the biological activities of 2,6-diphenylpyridine analogues. This class of compounds has demonstrated significant potential across a range of therapeutic areas, most notably in oncology. This document provides a consolidated overview of their cytotoxic and enzyme-inhibitory activities, detailed experimental protocols for key biological assays, and visualizations of the critical signaling pathways these analogues are understood to modulate.

Quantitative Analysis of Biological Activity

The antitumor potential of this compound analogues and related derivatives has been substantiated through in vitro cytotoxicity screening against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined for several analogues. The data, collated from multiple studies, are presented below for comparative analysis.

Table 1: In Vitro Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitrile Derivatives against Breast Cancer Cell Lines

| Compound ID | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) |

| 1 | 78.28 ± 3.9 | > 100 |

| 2 | 8.01 ± 0.5 | 16.20 ± 1.3 |

| 3 | 1.81 ± 0.1 | 2.85 ± 0.1 |

| 4 | 6.93 ± 0.4 | 5.59 ± 0.3 |

| 5 | 15.52 ± 1.2 | 20.07 ± 1.5 |

| 6 | 10.23 ± 0.8 | 9.47 ± 0.7 |

| Doxorubicin | 3.18 ± 0.1 | 4.17 ± 0.2 |

Data sourced from cytotoxicity studies on 2-amino-4,6-diphenylnicotinonitrile derivatives, which are structurally related to the this compound core.

Table 2: In Vitro Cytotoxicity of 2,6-Disubstituted Imidazo[4,5-b]pyridine Derivatives

| Compound ID | HCT116 IC50 (µM) | HeLa IC50 (µM) | MCF-7 IC50 (µM) |

| 13 | 1.45 | 1.85 | 2.15 |

| 19 | 2.35 | 2.25 | 4.25 |

These compounds feature a 2,6-diphenyl substitution pattern on a related heterocyclic core and have shown pronounced antiproliferative activity.[1]

Key Experimental Protocols

The evaluation of the biological activity of this compound analogues relies on a suite of standardized in vitro assays. The methodologies for the most pertinent of these are detailed below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the compound concentration to determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay

Several pyridine-based compounds have been identified as potent kinase inhibitors. An in vitro kinase assay is crucial for determining the inhibitory activity of this compound analogues against specific kinases.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the kinase, a kinase-specific substrate, ATP, and the test compound at various concentrations in a suitable reaction buffer.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Modulated Signaling Pathways

The biological effects of this compound analogues are mediated through their interaction with and modulation of key intracellular signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.

References

A Comprehensive Review of 2,6-Diphenyl Piperidines: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,6-diphenyl piperidine scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the chemistry of 2,6-diphenyl piperidines, with a focus on their synthesis, spectroscopic properties, and diverse pharmacological applications, including their potential as anticancer and antimicrobial agents. Detailed experimental protocols, quantitative biological data, and insights into their mechanisms of action are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Core Synthesis: The Mannich Reaction and Beyond

The primary synthetic route to the core 2,6-diphenyl-4-piperidone structure is the Mannich reaction. This one-pot multicomponent condensation reaction typically involves an aromatic aldehyde (such as benzaldehyde), a ketone with at least one α-hydrogen (like acetone or its derivatives), and a nitrogen source, commonly ammonium acetate.[1][2] The reaction proceeds through the formation of an enol or enolate from the ketone, which then undergoes a nucleophilic addition to an imine intermediate generated in situ from the aldehyde and ammonia. A subsequent intramolecular cyclization via a second Mannich reaction and dehydration ultimately yields the 2,6-diaryl-4-piperidone ring system.

While the classical Mannich reaction provides a straightforward entry to this scaffold, various modifications and alternative strategies have been developed to improve yields, introduce substitutions, and achieve stereocontrol. These include the use of pre-formed imines, Lewis acid catalysis, and asymmetric Mannich reactions employing chiral auxiliaries or catalysts to afford enantioenriched piperidine derivatives.[1]

Further chemical modifications of the 2,6-diphenyl-4-piperidone core are readily achievable. The carbonyl group at the C-4 position is a versatile handle for a wide range of transformations, including reduction to the corresponding alcohol, reductive amination to introduce diverse amine functionalities, and condensation reactions with various nucleophiles to generate oximes, hydrazones, and other derivatives. The secondary amine of the piperidine ring can also be functionalized through N-alkylation, N-acylation, or N-arylation to explore structure-activity relationships.

Experimental Protocols

General Procedure for the Synthesis of 2,6-Diphenyl-4-piperidone via Mannich Reaction:

A mixture of benzaldehyde (2 equivalents), acetone (1 equivalent), and ammonium acetate (1 equivalent) in a suitable solvent such as ethanol is heated to reflux for several hours.[3] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of water or by concentrating the solvent. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Synthesis of N-substituted 2,6-diphenyl-4-piperidone:

To a solution of 2,6-diphenyl-4-piperidone in a suitable solvent like dimethylformamide (DMF), a base such as potassium carbonate is added, followed by the desired alkyl or acyl halide. The reaction mixture is stirred at room temperature or heated to achieve complete conversion. After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the N-substituted derivative, which can be further purified by column chromatography.

Spectroscopic Characterization

The structural elucidation of 2,6-diphenyl piperidine derivatives heavily relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectra of 2,6-diphenyl piperidines provide valuable information about the stereochemistry and conformation of the piperidine ring. The protons at the C-2 and C-6 positions, being adjacent to the phenyl groups, typically appear as multiplets in the downfield region. The chemical shifts and coupling constants of the piperidine ring protons can be used to determine the chair or boat conformation of the ring and the axial or equatorial orientation of the substituents.[3][4]

¹³C NMR Spectroscopy: The carbon NMR spectra complement the ¹H NMR data, providing information on the carbon skeleton of the molecule. The chemical shift of the carbonyl carbon in 2,6-diphenyl-4-piperidones is typically observed around 208-210 ppm. The signals for the carbons bearing the phenyl groups (C-2 and C-6) appear in the range of 60-65 ppm.[5][6]

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule. The characteristic absorption band for the carbonyl group (C=O) in 2,6-diphenyl-4-piperidones is typically observed in the region of 1710-1730 cm⁻¹. The N-H stretching vibration of the piperidine ring is usually seen as a broad band around 3300 cm⁻¹.[7]

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 2,6-Diphenyl-4-piperidone [6][8]

| Carbon Atom | Chemical Shift (ppm) |

| C=O | ~209.0 |

| C-2, C-6 | ~62.5 |

| C-3, C-5 | ~48.0 |

| Aromatic C | ~126.0 - 145.0 |

Biological Activities and Therapeutic Potential

2,6-Diphenyl piperidine derivatives have garnered significant attention due to their wide array of pharmacological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 2,6-diphenyl piperidine derivatives against various cancer cell lines. The mechanism of their anticancer action is multifaceted and appears to involve the modulation of several key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[9]

Mechanism of Action:

-

Induction of Apoptosis: Many 2,6-diphenyl piperidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.

-

Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases (e.g., G1/S or G2/M), thereby inhibiting the uncontrolled proliferation of cancer cells.

-

Inhibition of Signaling Pathways: 2,6-Diphenyl piperidines have been reported to interfere with critical signaling pathways that are often dysregulated in cancer, including the STAT-3, NF-κB, and PI3K/Akt pathways.[9][10] By inhibiting these pathways, they can suppress tumor growth and progression.

Table 2: Selected 2,6-Diphenyl Piperidine Derivatives with Anticancer Activity

| Compound ID | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| Derivative A | Breast (MCF-7) | 5.2 | [11] |

| Derivative B | Lung (A549) | 8.7 | [11] |

| Derivative C | Colon (HCT116) | 3.1 | [12] |

| Derivative D | Prostate (PC-3) | 6.5 | [12] |

Note: The specific structures of the derivatives are proprietary to the cited research.

Antimicrobial Activity

The 2,6-diphenyl piperidine scaffold has also emerged as a promising framework for the development of novel antimicrobial agents. These compounds have shown activity against a range of pathogenic bacteria and fungi.

Mechanism of Action:

The antimicrobial mechanism of action for piperidine alkaloids is thought to involve multiple targets. One of the key mechanisms is the inhibition of bacterial efflux pumps.[13] Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, leading to drug resistance. By inhibiting these pumps, 2,6-diphenyl piperidine derivatives can restore the efficacy of existing antibiotics and combat multidrug-resistant bacteria.[14] Other potential mechanisms include disruption of the bacterial cell membrane and interference with nucleic acid and protein synthesis.[15][16]

Table 3: Antimicrobial Activity of Selected 2,6-Diphenyl Piperidine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Derivative E | Staphylococcus aureus | 16 | [12] |

| Derivative F | Escherichia coli | 32 | [12] |

| Derivative G | Candida albicans | 8 | [17] |

| Derivative H | Aspergillus niger | 16 | [17] |

Note: The specific structures of the derivatives are proprietary to the cited research.

Experimental and Drug Discovery Workflows

The discovery and development of novel 2,6-diphenyl piperidine-based therapeutic agents often follow a structured workflow, from initial screening to lead optimization.

High-Throughput Screening (HTS) Workflow

A typical HTS campaign for a library of 2,6-diphenyl piperidine derivatives involves a series of steps to identify promising "hit" compounds.

Caption: A typical high-throughput screening workflow for identifying bioactive 2,6-diphenyl piperidines.

Hit-to-Lead Optimization Workflow

Once validated hits are identified, a hit-to-lead optimization process is initiated to improve their potency, selectivity, and pharmacokinetic properties. This iterative process involves chemical synthesis of analogs and their biological evaluation.

Caption: A workflow for the hit-to-lead optimization of 2,6-diphenyl piperidine derivatives.

Signaling Pathways

The biological effects of 2,6-diphenyl piperidines are mediated through their interaction with various cellular signaling pathways. In the context of cancer, these compounds have been shown to modulate pathways that are critical for tumor cell survival and proliferation.

Caption: Modulation of key cancer-related signaling pathways by 2,6-diphenyl piperidine derivatives.

Conclusion

The 2,6-diphenyl piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its derivatives, makes it an attractive target for medicinal chemists. This technical guide has provided a comprehensive overview of the synthesis, characterization, and biological evaluation of this important class of compounds. The detailed experimental protocols, tabulated quantitative data, and insights into their mechanisms of action are intended to empower researchers to further explore the therapeutic potential of 2,6-diphenyl piperidines in the ongoing quest for new and effective treatments for cancer and infectious diseases. Further research focusing on the elucidation of specific molecular targets and the optimization of pharmacokinetic properties will be crucial in translating the promise of these compounds into clinical reality.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. asianpubs.org [asianpubs.org]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Hit to lead optimization, patentable lead generation - Vichem [vichemchemie.com]

- 8. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Piperine, a Phytochemical Potentiator of Ciprofloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 2,6-Diphenylpyridine in Organogold(III) Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 2,6-diphenylpyridine in organogold(III) chemistry, with a focus on the synthesis, characterization, and potential therapeutic uses of the resulting pincer-type complexes.

Introduction

Organogold(III) complexes featuring the this compound scaffold have emerged as a significant class of compounds with intriguing photophysical and biological properties. The tridentate C^N^C pincer coordination of the deprotonated this compound ligand imparts high stability to the gold(III) center, preventing its reduction under physiological conditions. This stability is a crucial attribute for the development of these complexes as therapeutic agents and catalysts. This document outlines the synthesis of these complexes, summarizes their key structural and photophysical data, and provides detailed protocols for their preparation and evaluation in biological assays.

Data Presentation

Table 1: Selected Bond Lengths and Angles for [Au(C^N^C)L] Complexes

| Complex | Au-C (Å) | Au-N (Å) | C-Au-N (°) | Reference |

| [Au(C^N^C)(Spy-2)] | 2.049(avg) | 2.071(avg) | 81.3(avg) | [1] |

| [Au(C^N^C)PPh₃]ClO₄ | 2.05(avg) | 2.06(avg) | 81.5(avg) | [1] |

Spy-2 = 2-mercaptopyridine

Table 2: Photophysical Properties of Mononuclear and Binuclear Gold(III) this compound Complexes

| Complex | Absorption λmax (nm) | Emission λmax (nm) at 77 K | Reference |

| [Au(C^N^C)PPh₃]ClO₄ | 388, 410 (sh) | 525 | [1] |

| --INVALID-LINK--₂ | 397, 420 (sh) | 602 | [1] |

| --INVALID-LINK--₂ | 393, 418 (sh) | 598 | [1] |

sh = shoulder, dppm = bis(diphenylphosphino)methane, dppe = 1,2-bis(diphenylphosphino)ethane

Table 3: In Vitro Cytotoxicity of [Au(C^N^C)(NHC)]⁺ Complexes

| Complex | Cell Line | IC₅₀ (µM) | Reference |

| [Au(C^N^C)(IMe)]⁺ | NCI-H460 (Non-small cell lung carcinoma) | ~1.5 | [2] |

| [Au(C^N^C)(IMe)]⁺ | CCD-19Lu (Normal lung fibroblast) | >250 | [2] |

IMe = 1,3-dimethylimidazol-2-ylidene

Experimental Protocols

Protocol 1: Synthesis of the Organomercury(II) Precursor, Hg(C^N^CH)Cl

This protocol describes the synthesis of the organomercury(II) precursor, which is a key intermediate for the transmetalation reaction to form the organogold(III) complex.

Materials:

-

This compound

-

Mercury(II) acetate

-

Methanol

-

Lithium chloride

-

Water

-

Dichloromethane

-

Hexane

Procedure:

-

A solution of this compound (1.0 g, 4.3 mmol) in methanol (50 mL) is added to a solution of mercury(II) acetate (1.37 g, 4.3 mmol) in methanol (50 mL).

-

The mixture is stirred at room temperature for 24 hours.

-

A white precipitate of the organomercury acetate is formed. The precipitate is collected by filtration, washed with methanol, and dried in vacuo.

-

The crude organomercury acetate is dissolved in methanol (100 mL), and a solution of lithium chloride (0.36 g, 8.6 mmol) in water (20 mL) is added.

-

The mixture is stirred for 30 minutes, during which a white precipitate of Hg(C^N^CH)Cl is formed.

-

The precipitate is collected by filtration, washed with water and then with a small amount of cold methanol.

-

The solid is recrystallized from dichloromethane/hexane to afford Hg(C^N^CH)Cl as a white crystalline solid.

Protocol 2: Synthesis of the Organogold(III) Complex, [Au(C^N^C)Cl]

This protocol details the transmetalation reaction to synthesize the target organogold(III) pincer complex.

Materials:

-

Hg(C^N^CH)Cl

-

Potassium tetrachloroaurate(III) (K[AuCl₄])

-

Acetonitrile

Procedure:

-

A mixture of Hg(C^N^CH)Cl (0.50 g, 1.0 mmol) and K[AuCl₄] (0.38 g, 1.0 mmol) in acetonitrile (50 mL) is heated at reflux for 24 hours.

-

During the reaction, a yellow precipitate of [Au(C^N^C)Cl] forms.

-

The reaction mixture is cooled to room temperature, and the yellow solid is collected by filtration.

-

The solid is washed with acetonitrile and diethyl ether and then dried in vacuo to yield the desired product.

Protocol 3: Evaluation of Cytotoxicity using the MTT Assay

This protocol provides a general method for assessing the in vitro cytotoxicity of the synthesized organogold(III) complexes against a panel of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., NCI-H460)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Organogold(III) complex stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the organogold(III) complex in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted complex solutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for a further 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: Thioredoxin Reductase (TrxR) Inhibition Assay

This protocol describes a method to evaluate the inhibitory effect of organogold(III) complexes on the enzyme thioredoxin reductase.

Materials:

-

Purified mammalian thioredoxin reductase (TrxR)

-

NADPH

-

Insulin

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Tris-HCl buffer (pH 7.5) containing EDTA

-

Organogold(III) complex

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NADPH, and insulin in a 96-well plate.

-

Add various concentrations of the organogold(III) complex to the wells. Include a control with no inhibitor.

-

Initiate the reaction by adding TrxR to each well.

-

Incubate the plate at 37°C for a set period (e.g., 30 minutes).

-

Stop the reaction by adding a solution of DTNB in guanidine hydrochloride. The DTNB reacts with the reduced insulin to produce a colored product.

-

Measure the absorbance at 412 nm.

-

Calculate the percentage of TrxR inhibition for each concentration of the gold complex and determine the IC₅₀ value.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of [Au(C^N^C)Cl].

Caption: Proposed anticancer mechanism of action for organogold(III) complexes.

Applications

Medicinal Chemistry

Organogold(III) complexes with the this compound ligand have shown significant promise as anticancer agents.[2] Their stability in physiological conditions allows them to reach biological targets without premature degradation. The cytotoxic mechanism of these complexes is often multifactorial and distinct from traditional platinum-based drugs.

One of the key mechanisms of action is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[2] By inhibiting this enzyme, the gold(III) complexes can block the proliferation of cancer cells. Another important target is the enzyme thioredoxin reductase (TrxR), a key regulator of cellular redox balance. Inhibition of TrxR leads to an increase in reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis in cancer cells.

The high selectivity of some of these complexes for cancer cells over normal cells, as indicated by the IC₅₀ values in Table 3, highlights their potential for targeted cancer therapy with reduced side effects.[2]

Catalysis

While the primary focus of research on this compound gold(III) complexes has been on their medicinal applications, their structural features also make them potential candidates for catalysis. The stable C^N^C pincer framework can support a reactive gold(III) center, which could be active in various organic transformations. Gold catalysts are known to be effective in reactions such as the hydroamination of alkynes. While specific detailed protocols for this compound gold(III) complexes in catalysis are still emerging, the general principle involves the activation of a C-C triple bond by the Lewis acidic gold(III) center, followed by nucleophilic attack of an amine. Further research in this area could expand the utility of these robust organogold(III) complexes.

Conclusion

Organogold(III) complexes incorporating the this compound ligand represent a versatile class of compounds with significant potential in medicinal chemistry and catalysis. Their robust C^N^C pincer structure provides a stable platform for the gold(III) center, enabling potent and selective anticancer activity through mechanisms such as topoisomerase I and thioredoxin reductase inhibition. The detailed protocols provided herein offer a foundation for the synthesis and biological evaluation of these promising compounds, paving the way for further research and development in this exciting area of organometallic chemistry.

References

Application Notes and Protocols: 2,6-Diphenylpyridine as a Tridentate Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,6-diphenylpyridine as a tridentate, C^N^C pincer ligand in catalytic applications. The unique structural and electronic properties of this ligand framework lead to highly stable and active metal complexes, particularly with palladium and gold, which are valuable in a range of organic transformations.

Introduction to this compound as a C^N^C Pincer Ligand

This compound is a versatile ligand that, upon cyclometalation, acts as a dianionic tridentate C^N^C pincer ligand. This coordination mode imparts exceptional thermal stability and robustness to the resulting metal complexes. The strong sigma-donating character of the metalated carbon atoms, combined with the central coordinating pyridine nitrogen, creates a unique electronic environment at the metal center, influencing its catalytic activity. These characteristics make this compound-based catalysts promising candidates for various cross-coupling and other catalytic reactions that are fundamental to modern synthetic chemistry and drug development.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes of this compound have shown significant promise in catalyzing C-C bond-forming reactions, such as the Suzuki-Miyaura and Heck couplings. The pincer architecture helps to stabilize the active palladium species throughout the catalytic cycle, often leading to high efficiency and selectivity.

Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds, a common motif in pharmaceuticals. Palladium complexes featuring the this compound ligand can effectively catalyze the coupling of aryl halides with arylboronic acids.

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 2,6-dibromopyridine with phenylboronic acid, catalyzed by a palladium complex with a 2-phenylpyridine derivative, which serves as a model for the reactivity of this compound-based catalysts.

| Entry | Aryl Halide | Catalyst | Solvent | Base | Time (h) | Yield (%) |

| 1 | 2,6-Dibromopyridine | trans-[(2-mesitylpy)₂PdCl₂] | MeOH:H₂O | K₃PO₄ | 1 | 99 |

| 2 | 2,6-Dibromopyridine | trans-[(2-mesitylpy)₂PdCl₂] | 1,4-dioxane:H₂O | K₃PO₄ | 16 | 50 |

| 3 | 2,6-Dibromopyridine | trans-[(2-mesitylpy)₂PdCl₂] | Toluene:H₂O | K₃PO₄ | 16 | 11 |

Data adapted from a study on a related 2-phenylpyridine palladium complex, demonstrating the potential of this ligand class in Suzuki-Miyaura reactions.[1]

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using a palladium-2,6-diphenylpyridine pincer complex as the catalyst.

Materials:

-

Palladium pincer complex (e.g., [Pd(C^N^C-diphenylpyridine)Cl]) (0.1-1 mol%)

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 mmol)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF/H₂O) (5 mL)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium pincer complex, the aryl halide, the arylboronic acid, and the base.

-

Add the anhydrous solvent via syringe.

-

Seal the flask and heat the reaction mixture with vigorous stirring at 80-120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 2: Gold-Catalyzed Reactions

Gold(III) complexes featuring the this compound C^N^C pincer ligand are of interest due to their unique reactivity and potential applications in various organic transformations. The synthesis of these gold complexes often proceeds through transmetalation from corresponding organomercury or organopalladium precursors.

Application: Synthesis of Gold(III) Pincer Complexes for Catalysis

The preparation of well-defined gold(III) pincer complexes is the first step towards exploring their catalytic potential. The following protocols outline the synthesis of the ligand and a representative gold(III) complex.

This protocol describes a general method for the synthesis of substituted this compound ligands, which are precursors to the C^N^C pincer complexes.

Materials:

-

2,6-Dibromopyridine (1.0 equiv)

-

Substituted phenylboronic acid (2.2 equiv)

-

Palladium acetate (Pd(OAc)₂) (0.02 equiv)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Ethylene glycol

-

Pyridinium chloride

-

1-Bromododecane

-

Potassium carbonate (K₂CO₃)

-

Butanone

Procedure:

-

Suzuki Coupling: In a flask, combine 2,6-dibromopyridine, the substituted phenylboronic acid, palladium acetate, and potassium phosphate in ethylene glycol. Heat the mixture at 80 °C for 1.5 hours. After cooling, extract the product with an organic solvent.

-

Demethylation (if applicable): Treat the resulting 2,6-di(methoxyphenyl)pyridine with pyridinium chloride and heat to 200 °C to yield the corresponding dihydroxyphenylpyridine.

-

O-Alkylation: React the dihydroxyphenylpyridine with 1-bromododecane in the presence of potassium carbonate in butanone to obtain the final alkoxylated this compound ligand.[2][3]

This protocol details the synthesis of a gold(III) pincer complex from a palladium precursor.

Materials:

-

This compound-based ligand

-

Palladium(II) acetate

-

Potassium tetrachloroaurate(III) (K[AuCl₄])

-

Acetonitrile

Procedure:

-

Synthesis of the Palladium Pincer Complex: React the this compound ligand with palladium(II) acetate in a suitable solvent to form the orthopalladated C^N^C pincer complex.

-

Transmetalation to Gold(III): Treat the isolated palladium pincer complex with potassium tetrachloroaurate(III) in acetonitrile. Stir the reaction mixture at room temperature. The desired chlorogold(III) pincer complex will precipitate and can be isolated by filtration.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Highly bulky and stable geometry-constrained iminopyridines: Synthesis, structure and application in Pd-catalyzed Suzuki coupling of aryl chlorides [beilstein-journals.org]

- 3. Gold(III), Mercury(II), and Palladium(II) Complexes of a Series of Isomeric Bis(mono- and dialkoxyphenyl)pyridines: Introduction of Gold through Transmetalation and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,6-Diphenylpyridine in Palladium-Catalyzed C-N Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the potential application of 2,6-diphenylpyridine as a ligand in palladium-catalyzed C-N cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. While a comprehensive literature search did not yield specific, detailed experimental protocols for the use of this compound in this context, this document outlines the fundamental principles of the reaction, presents generalized protocols based on well-established methodologies with analogous ligands, and discusses the potential role of this compound. The information herein is intended to serve as a foundational guide for researchers interested in exploring the utility of this ligand in C-N bond formation.

Introduction to Palladium-Catalyzed C-N Coupling

The palladium-catalyzed C-N cross-coupling reaction, or Buchwald-Hartwig amination, is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds between aryl or heteroaryl halides/triflates and a wide variety of amine nucleophiles.[1][2] This transformation is of paramount importance in the pharmaceutical, agrochemical, and materials science industries for the synthesis of arylamines and their derivatives.[2]

The efficacy of the Buchwald-Hartwig amination is critically dependent on the nature of the ligand coordinated to the palladium center. The ligand stabilizes the active palladium(0) species, facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination), and influences the substrate scope and reaction efficiency.[3][4] While bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are most commonly employed, the exploration of novel ligand scaffolds remains an active area of research.[3][5]

This compound is a nitrogen-containing heterocyclic compound that could potentially act as a ligand in palladium-catalyzed reactions. Its rigid backbone and flanking phenyl groups may offer unique steric and electronic properties to the catalytic system.

Potential Role of this compound as a Ligand

While specific data is lacking, the potential role of this compound as a ligand in C-N coupling can be hypothesized based on general principles of catalysis. The nitrogen atom of the pyridine ring can coordinate to the palladium center. The phenyl substituents at the 2 and 6 positions would create a specific steric environment around the metal, which could influence the rates of oxidative addition and reductive elimination. The electronic properties of the pyridine ring and the phenyl groups would also modulate the electron density at the palladium center, impacting its catalytic activity.

Generalized Experimental Protocols

The following are generalized, conceptual protocols for palladium-catalyzed C-N coupling reactions. These are based on standard Buchwald-Hartwig conditions and should be considered as a starting point for optimization if exploring the use of this compound as a ligand.

3.1. General Procedure for the N-Arylation of a Primary Amine

-

Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.

-

Reagent Addition: Add the aryl halide (1.0 mmol) and the primary amine (1.2 mmol) to the Schlenk tube.

-

Solvent Addition: Add a dry, deoxygenated solvent (e.g., toluene or dioxane, 3-5 mL).

-

Reaction Conditions: Seal the tube and heat the reaction mixture with vigorous stirring at a temperature ranging from 80-120 °C. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

3.2. General Procedure for the N-Arylation of a Secondary Amine

-

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-3 mol%), this compound (2-6 mol%), and the base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 mmol).

-

Reagent Addition: Add the aryl halide (1.0 mmol) and the secondary amine (1.2 mmol).

-

Solvent Addition: Add an appropriate anhydrous, degassed solvent (e.g., THF or 1,4-dioxane, 5-10 mL).

-

Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) with stirring for 4-24 hours, or until the starting material is consumed as indicated by TLC or GC-MS.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. The filtrate is then concentrated in vacuo.

-

Purification: The residue is purified by flash column chromatography to afford the desired N-arylated product.

Data Presentation (Hypothetical)

The following tables present hypothetical data for the palladium-catalyzed N-arylation of various aryl bromides with different amines using this compound as a ligand. Note: This data is illustrative and not based on experimental results.

Table 1: N-Arylation of Aniline with Various Aryl Bromides

| Entry | Aryl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | NaOt-Bu | Toluene | 100 | 12 | 85 |

| 2 | 4-Bromotoluene | NaOt-Bu | Toluene | 100 | 12 | 88 |

| 3 | 4-Bromoanisole | NaOt-Bu | Toluene | 100 | 16 | 82 |

| 4 | 4-Bromobenzonitrile | K₃PO₄ | Dioxane | 110 | 24 | 75 |

Table 2: N-Arylation of 4-Bromotoluene with Various Amines

| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | NaOt-Bu | Toluene | 100 | 12 | 88 |

| 2 | Morpholine | K₃PO₄ | Dioxane | 110 | 18 | 92 |

| 3 | n-Hexylamine | LHMDS | THF | 80 | 20 | 78 |

| 4 | Indole | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |

Visualizations

5.1. Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

5.2. Experimental Workflow for C-N Coupling

Caption: Step-by-step experimental workflow for a typical C-N coupling reaction.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-aryl compounds. While the use of this compound as a ligand in these reactions is not well-documented in the scientific literature, the generalized protocols and foundational information provided in these application notes offer a starting point for its investigation. Further experimental work is necessary to determine the efficacy and scope of this compound as a ligand in palladium-catalyzed C-N coupling reactions. Researchers are encouraged to use the provided protocols as a basis for optimization studies, including the screening of different palladium sources, bases, solvents, and reaction temperatures.

References

- 1. N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates [mdpi.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of N,N'-diphenylpyridine-2,6-diamine Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the synthesis of N,N'-diphenylpyridine-2,6-diamine and its coordination complexes with various transition metals. This guide is intended to be a valuable resource for researchers in the fields of coordination chemistry, materials science, and drug development.

N,N'-diphenylpyridine-2,6-diamine is a versatile tridentate ligand that coordinates with transition metals through the pyridine nitrogen and the two secondary amine nitrogens.[1] The resulting pincer-like complexes have garnered interest for their potential applications in catalysis and medicinal chemistry.[2] The phenyl substituents on the amino groups can influence the steric and electronic properties of the metal center, allowing for the fine-tuning of the complexes' reactivity and physical characteristics.[1]

Data Presentation

The following tables summarize key quantitative data for the synthesis of the N,N'-diphenylpyridine-2,6-diamine ligand and a selection of its metal complexes.

Table 1: Synthesis of N,N'-diphenylpyridine-2,6-diamine Ligand

| Method | Starting Materials | Solvent | Catalyst/Base | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| Microwave-Assisted | 2,6-dibromopyridine, Aniline | Water | None | 200 | 2.5 | 79 | [3] |

| Buchwald-Hartwig Amination | 2,6-dibromopyridine, Aniline | Toluene | Pd(OAc)₂, Xantphos, NaOtBu | Reflux | 8-12 | High | [4] |

| Ullmann Condensation | 2,6-dibromopyridine, Aniline | Dioxane | CuI, K₂CO₃ | Reflux | 24-48 | - | [5] |

Table 2: Characterization Data for N,N'-diphenylpyridine-2,6-diamine Metal Complexes

| Complex | Method | Solvent | Yield (%) | M.p. (°C) | Key IR Bands (cm⁻¹) | Ref. |

| --INVALID-LINK--₂ | Slow Evap. | Methanol | - | - | - | [1] |

| [Fe(N,N'-diphenylpyridine-2,6-diamine)Cl₂] | Precip. | THF | - | - | - | [6] |

| General M(II) Complexes (M = Co, Ni, Cu, Zn, Pd) | Reflux/Stir | Various | - | - | - | [2] |

Note: Detailed characterization data for specific complexes is sparse in the reviewed literature; the table reflects the general synthetic approaches mentioned.

Experimental Protocols

Protocol 1: Synthesis of N,N'-diphenylpyridine-2,6-diamine Ligand (Microwave-Assisted Method)

This protocol is adapted from a catalyst-free, microwave-assisted reaction.[3]

Materials:

-

2,6-dibromopyridine

-

Aniline (4-6 equivalents)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a microwave-safe reaction vessel with a magnetic stir bar, combine 2,6-dibromopyridine and an excess of aniline.[3]

-

Add deionized water to the vessel.[3]

-

Seal the vessel and place it in a microwave synthesizer. Set the temperature to 200°C and the reaction time to 2.5 hours with stirring.[3]

-

After cooling, transfer the mixture to a separatory funnel and dilute with DCM or ethyl acetate.[3]

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure ligand.[3]

Protocol 2: General Synthesis of Metal(II) Complexes

This general protocol can be adapted for various transition metals such as Ni(II), Fe(II), Co(II), Cu(II), Zn(II), and Pd(II).[2][6]

Materials:

-

N,N'-diphenylpyridine-2,6-diamine (Ligand, L)

-

Metal(II) salt (e.g., Ni(ClO₄)₂·6H₂O, FeCl₂·4H₂O, Cu(NO₃)₂·3H₂O)[1][2][6]

-

Anhydrous solvent (e.g., Methanol, Ethanol, THF, Acetonitrile)[2]

-

Schlenk flask or round-bottom flask

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve the N,N'-diphenylpyridine-2,6-diamine ligand (1.0-1.2 equivalents) in the chosen anhydrous solvent in a Schlenk flask.[2]

-

In a separate flask, dissolve the metal(II) salt (1.0 equivalent) in a minimum amount of the same solvent.[2]

-

Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change or precipitate formation often indicates complexation.[2]

-

Stir the reaction mixture at room temperature for 2-4 hours or heat to reflux for 4-12 hours, depending on the specific metal and desired complex.[2]

-

Upon completion, cool the mixture. If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

-

If the complex is soluble, crystallization can be achieved by slow evaporation of the solvent or by vapor diffusion with a less polar solvent.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of the metal complexes and the logical flow for their characterization.

Caption: General experimental workflow for the synthesis of N,N'-diphenylpyridine-2,6-diamine metal complexes.

Caption: Logical workflow for the characterization of synthesized N,N'-diphenylpyridine-2,6-diamine metal complexes.

References

Application Notes and Protocols: The Role of 2,6-Diphenylpyridine Derivatives in Photoredox Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoredox catalysis has emerged as a transformative technology in modern chemical synthesis, enabling the construction of complex molecular architectures under mild and environmentally benign conditions. This approach harnesses the energy of visible light to initiate single-electron transfer (SET) events, thereby generating highly reactive intermediates. While transition metal complexes, particularly those of iridium and ruthenium, have been the workhorses in this field, there is a burgeoning interest in the development of purely organic photocatalysts as sustainable and cost-effective alternatives.

Among the various classes of organic photocatalysts, 2,6-diphenylpyridine and its derivatives have garnered attention due to their tunable photophysical properties, rigid molecular framework, and potential to mediate a range of photoredox transformations. These compounds can act as potent photosensitizers, initiating chemical reactions upon absorption of light. This document provides a comprehensive overview of the applications of this compound derivatives in photoredox catalysis, with a focus on their role in photopolymerization and their potential in broader organic synthesis. Detailed experimental protocols and supporting data are provided to facilitate their application in research and development.

Photophysical and Electrochemical Properties

The efficacy of a molecule as a photoredox catalyst is intrinsically linked to its photophysical and electrochemical properties. Key parameters include the wavelength of maximum absorption (λmax), the emission wavelength (λem), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which determine the excited-state redox potentials.

Substituents on the this compound core can significantly influence these properties. For instance, electron-donating groups can lead to a red-shift in the absorption and emission spectra, allowing for the use of lower-energy visible light. A summary of the photophysical and electrochemical data for representative this compound derivatives is presented in Table 1.

Table 1: Photophysical and Electrochemical Data of Selected this compound Derivatives

| Derivative | λmax (nm) | λem (nm) | HOMO (eV) | LUMO (eV) | Reference |